1-Bromo-2-fluoro-4,5-dimethylbenzene
Overview
Description
1-Bromo-2-fluoro-4,5-dimethylbenzene is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
SNAr Reactions Mechanism
1-Bromo-2-fluoro-4,5-dimethylbenzene plays a role in the study of aromatic nucleophilic substitution (SNAr) reactions. Research by Onyido and Hirst (1991) explored the impact of steric and electronic effects on SNAr reactions, focusing on various halogen-substituted compounds including 1-bromo-2-fluoro- and 1-bromo-2-chloro-3,5-dinitrobenzenes (Onyido & Hirst, 1991).
Vibrational Spectra Analysis
The study of the vibrational spectra of benzene derivatives, including this compound, has been conducted to understand their molecular properties. Green, Harrison, and Kynaston (1971) provided comprehensive vibrational assignments for various trisubstituted benzenes, aiding in the analysis of these compounds' molecular structures (Green, Harrison, & Kynaston, 1971).
Synthesis of Sulphur-Functionalised Quinones
Aitken et al. (2016) explored the bromination of related benzene derivatives and their conversion into sulfur-functionalized quinones. The study included the synthesis of 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a compound structurally similar to this compound, demonstrating the compound's potential in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).
Photochemical Reactions Studies
The compound's role in photochemical reactions has been examined. Voronkov et al. (2013) investigated the photochemical reactions of acyl iodides with various aryl halides, including 4-bromo-1,2-dimethylbenzene, a structurally similar compound to this compound. This research offers insights into the behavior of such compounds under UV irradiation (Voronkov, Vlasova, Belousova, Vlasov, Vakul’skaya, Prozorova, & Khutsishvili, 2013).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-fluoro-4,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMEWQVHCIKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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